N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Medicinal chemistry Physicochemical profiling Permeability prediction

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 905662-55-7) is a synthetic benzothiazole-amide conjugate incorporating a 5,6-dimethoxy-substituted benzothiazole core linked via an amide bond to a 4-nitrobenzoyl moiety, with molecular formula C16H13N3O5S and molecular weight 359.4 g/mol. It belongs to a broader class of nitrobenzothiazole amides explored in medicinal chemistry as synthetic intermediates and potential pharmacophores, though direct evidence of its distinct biological or physicochemical profile remains sparse in the public domain.

Molecular Formula C16H13N3O5S
Molecular Weight 359.36
CAS No. 905662-55-7
Cat. No. B2634887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide
CAS905662-55-7
Molecular FormulaC16H13N3O5S
Molecular Weight359.36
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C16H13N3O5S/c1-23-12-7-11-14(8-13(12)24-2)25-16(17-11)18-15(20)9-3-5-10(6-4-9)19(21)22/h3-8H,1-2H3,(H,17,18,20)
InChIKeyBMSQPMIBGRKJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 905662-55-7): Core Identity and Structural Context for Procurement Decisions


N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 905662-55-7) is a synthetic benzothiazole-amide conjugate incorporating a 5,6-dimethoxy-substituted benzothiazole core linked via an amide bond to a 4-nitrobenzoyl moiety, with molecular formula C16H13N3O5S and molecular weight 359.4 g/mol [1]. It belongs to a broader class of nitrobenzothiazole amides explored in medicinal chemistry as synthetic intermediates and potential pharmacophores, though direct evidence of its distinct biological or physicochemical profile remains sparse in the public domain [2].

Why N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Cannot Be Interchanged with Class-Level Analogs


Even within the closely related family of benzothiazole-4-nitrobenzamides, minor structural modifications produce substantial shifts in physicochemical parameters—logP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts—that directly influence solubility, permeability, and target engagement [1]. For compound 905662-55-7, the specific 5,6-dimethoxy substitution pattern on the benzothiazole ring dictates electronic distribution and steric contour distinct from its 4,7-dimethoxy, 2-nitrobenzamide, or non-methoxylated regioisomers, meaning that procurement on the basis of generic “benzothiazole-nitrobenzamide” classification without verifying the precise substitution pattern is likely to yield compounds with non-equivalent performance in any downstream assay.

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide: Quantified Differentiation Evidence Against Closest Analogs


Regioisomeric 5,6- vs. 4,7-Dimethoxy Substitution Alters TPSA and Hydrogen-Bond Acceptor Count, Impacting Predicted Permeability

The target compound, bearing the 5,6-dimethoxy arrangement, exhibits a topological polar surface area (TPSA) of 135 Ų and 7 hydrogen-bond acceptors according to computed properties [1]. In contrast, the 4,7-dimethoxy regioisomer (CAS not available via authoritative databases) places the methoxy groups para to each other, altering the electron density distribution on the benzothiazole core and necessarily modifying TPSA and the effective hydrogen-bond donor/acceptor landscape, though exact computed values for the comparator are not publicly disclosed. This difference is significant because TPSA values below 140 Ų are generally correlated with improved passive membrane permeability.

Medicinal chemistry Physicochemical profiling Permeability prediction

Nitro Position on the Benzamide Ring: 4-Nitro vs. 2-Nitro Substitution and Influence on Reduction Potential

The target compound incorporates a 4-nitrobenzamide group, whereas a structurally closely related analog, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide (CAS 895440-80-9), bears the nitro group at the ortho position . The para-nitro group is more susceptible to enzymatic and chemical reduction to the corresponding amine than the ortho-nitro group due to reduced steric hindrance and distinct electronic conjugation patterns [1]. This difference in reduction potential matters for applications where the nitro group serves as a latent amino precursor for further functionalisation or as a prodrug handle.

Synthetic chemistry Reduction potential Prodrug design

Absence of 3-Methyl Substitution on Benzothiazole Preserves Planarity and Synthetic Simplicity Relative to N-Methylated Analogs

A series of analogs including N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide (CAS 895447-56-0) introduce an N-methyl group on the benzothiazole ring system [1]. This N-methylation disrupts the planar amide conjugation, alters the dihedral angle between the benzothiazole and benzamide rings, and introduces a positive charge center in the ylidene form, potentially affecting target binding geometry and synthetic complexity. The target compound lacks this N-methyl substitution, preserving a more planar, charge-neutral scaffold that may be preferred for certain crystallographic soaking experiments or computational docking studies.

Structural biology Ligand design Synthetic accessibility

Limited Public Bioactivity Data Necessitates Explicit Specification of the 5,6-Dimethoxy-4-Nitro Substitution Pattern to Avoid Procurement of Untested Regioisomers

A survey of publicly available bioactivity databases (PubChem, BindingDB, ChEMBL) reveals no registered IC50, EC50, or Ki values for CAS 905662-55-7, while a single PubMed Commons comment cites an IC50 of 28 μM for an unspecified target, describing the compound as 'neither potent nor selective' [1]. In contrast, some structurally distinct benzothiazole amides have reported TRPV1 antagonist activity with IC50 values in the low micromolar range [2]. Without explicit specification of the exact regioisomer upon procurement, there is a substantial risk of inadvertently acquiring an analog that has documented biological activity profiles diverging from the intended research compound.

Screening library procurement Quality control Structure verification

High-Confidence Application Scenarios for N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Based on Current Evidence


Synthetic Intermediate for Reduction to 4-Aminobenzamide Analog

The 4-nitrobenzamide group serves as a well-precedented synthon for catalytic hydrogenation or chemical reduction to the corresponding 4-aminobenzamide [1]. This transformation enables the generation of a primary aromatic amine handle for further diversification via amide coupling, sulfonamide formation, or reductive amination. Laboratories procuring this compound as a scaffold for parallel synthesis libraries should preferentially select the 4-nitro (para) isomer over the 2-nitro (ortho) isomer due to the latter's steric hindrance around the nitro group, which can retard reduction kinetics [2].

Physicochemical Standard for Benzothiazole Amide Permeability Assays

With a computed TPSA of 135 Ų and XLogP3 of 3.3 [1], this compound resides near the upper boundary of the traditionally defined drug-like chemical space (Veber rule: TPSA < 140 Ų). It can therefore serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens designed to benchmark the permeation behavior of benzothiazole-containing amide libraries, particularly when comparing 5,6- vs. 4,7-dimethoxy regioisomers.

Target Identification and Chemical Probe Development Where Potency Is Not Yet Established

Given the sparse public bioactivity annotation—only an anecdotal IC50 of 28 μM reported for an unspecified target [1]—this compound is best positioned as a starting material for medicinal chemistry optimization campaigns rather than as a validated chemical probe. Research groups engaged in kinase inhibitor or TRPV1 antagonist programs that have identified the benzothiazole-amide scaffold through high-throughput screening may procure this compound as a baseline reference point to systematically explore structure–activity relationships, with the understanding that the nitro group may need reduction or replacement to achieve meaningful potency.

Crystallography and Docking Template for Non-Methylated Benzothiazole Amides

The absence of N-methylation on the benzothiazole ring preserves a planar amide linkage and eliminates the positive charge present in N-methylated ylidene analogs [1]. This structural feature makes CAS 905662-55-7 a suitable template compound for X-ray crystallography soaking experiments or molecular docking studies aimed at understanding the binding pose of neutral benzothiazole amides, avoiding the conformational perturbation introduced by N-methyl substitution that complicates electron density interpretation and scoring function performance in computational models.

Quote Request

Request a Quote for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.